Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate
Description
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a chiral compound with the molecular formula C₁₀H₁₁Cl₂NO₂ and a molecular weight of 248.11 g/mol . Its hydrochloride salt (CAS 1423040-66-7) has a molecular weight of 284.57 g/mol, reflecting the addition of HCl . The compound features a 3,5-dichlorophenyl group attached to a propanoate backbone with an amino substituent. It is synthesized as a high-purity intermediate (≥97%) for pharmaceutical applications, certified under ISO quality standards . Predicted physical properties include a boiling point of 336.5±42.0 °C and a density of 1.326±0.06 g/cm³ .
Properties
IUPAC Name |
methyl 3-amino-3-(3,5-dichlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9H,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLERNDQQVPPSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-3-(3,5-dichlorophenyl)propanoate typically involves the reaction of 3,5-dichlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of methyl 3-amino-3-(3,5-dichlorophenyl)propanoate may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The dichlorophenyl group is known to impart biological activity, making this compound a candidate for drug discovery and development.
Industry: In the industrial sector, methyl 3-amino-3-(3,5-dichlorophenyl)propanoate can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s analogs differ primarily in substituents on the phenyl ring, which influence electronic, steric, and solubility properties:
Methyl (3S)-3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride (CAS 2703746-08-9)
- Substituents : 3,5-difluorophenyl.
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
- Substituents : 3-trifluoromethylphenyl.
- Impact : The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce aqueous solubility .
Chlorfenvinphos (CAS 470-90-6)
- Structure: Organophosphate with 2,4-dichlorophenyl and vinyl groups.
- Impact : The phosphate ester and dichlorophenyl groups confer insecticidal activity by inhibiting acetylcholinesterase. However, its tolerances were revoked due to toxicity concerns .
Clevidipine (CAS 167221-71-8)
- Structure : Dihydropyridine core with 2,3-dichlorophenyl.
- Impact : The dihydropyridine moiety enables calcium channel blockade, making it an antihypertensive drug, despite sharing a dichlorophenyl group with the target compound .
Comparative Data Table
Biological Activity
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate has the molecular formula . It features an amino group, a dichlorophenyl moiety, and a propanoate ester, contributing to its lipophilicity and potential interactions with biological targets. The compound can exist in two enantiomeric forms, (3S) and (3R), which may exhibit different biological activities due to their chirality .
Synthesis
The synthesis of methyl 3-amino-3-(3,5-dichlorophenyl)propanoate typically involves the nucleophilic substitution reaction between 3,5-dichloroaniline and methyl acrylate in the presence of a base such as sodium hydroxide. This method is scalable for industrial applications and allows for the production of high-purity products through techniques like recrystallization or chromatography .
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, derivatives of dichlorophenyl compounds have been studied for their potential as antimicrobial agents. Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate may share these properties due to its structural similarities .
Anticancer Activity
Some studies suggest that amino acid derivatives can display cytotoxic effects against cancer cell lines. For example, conjugates based on amino acids have shown promise in inhibiting cancer cell proliferation. The presence of the amino group in methyl 3-amino-3-(3,5-dichlorophenyl)propanoate may enhance its potential as an anticancer agent .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
